4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
The compound 4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzothiazole-based derivative featuring a methylthio (-SMe) group at the 6-position of the benzothiazole core, a pyridin-3-ylmethyl substituent, and a 4-benzoyl moiety.
Properties
IUPAC Name |
4-benzoyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S2/c1-34-23-13-14-24-25(16-23)35-28(30-24)31(18-19-6-5-15-29-17-19)27(33)22-11-9-21(10-12-22)26(32)20-7-3-2-4-8-20/h2-17H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDOEAJLWUDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: This step involves the methylation of the thiol group on the benzo[d]thiazole ring, often using methyl iodide in the presence of a base like sodium hydride.
Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amide Bond Formation: The final step involves coupling the benzoylated benzo[d]thiazole derivative with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzoyl group, converting it to a benzyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with specific enzymes or receptors, making it a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The benzoyl and benzo[d]thiazole groups could facilitate binding to hydrophobic pockets, while the pyridin-3-ylmethyl group might interact with polar or charged residues.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their pharmacological or synthetic distinctions:
Key Observations:
- Substituent Impact on Activity: The methylthio group in the target compound may enhance lipophilicity and target binding compared to the fluorobenzyloxy groups in 5i/5j, which showed anticonvulsant efficacy . Pyridin-3-ylmethyl vs. Piperazine-containing analogs () likely exhibit improved solubility and blood-brain barrier penetration compared to the target compound’s benzoyl group .
Synthetic Efficiency :
Anticonvulsant vs. Neuroprotective Activity:
- Compounds 5i/5j demonstrated potent anticonvulsant activity (ED50 ~50–55 mg/kg) with low neurotoxicity, attributed to their triazole-thio and fluorobenzyloxy groups . The target compound’s methylthio and pyridine groups may shift activity toward AD-related targets (e.g., BACE1) rather than anticonvulsant effects.
BACE1 Inhibition Potential:
- Triazole-benzothiazole hybrids () were designed for BACE1 inhibition, a key AD target. While the target compound shares this scaffold, its methylthio group may offer unique steric or electronic advantages for enzyme binding .
Toxicity and Selectivity:
- The protective index (PI) of 5j (PI = 9.30) highlights the importance of balancing efficacy and toxicity. The target compound’s dual N-substituents (pyridin-3-ylmethyl and benzoyl) could mitigate neurotoxicity but require empirical validation .
Biological Activity
4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article focuses on summarizing the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is CHNOS, with a molecular weight of 495.6 g/mol. The compound features a benzamide structure along with a benzo[d]thiazole moiety and a pyridine group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 923383-34-0 |
The mechanism of action for 4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is believed to involve the following pathways:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of target enzymes.
- Interference with Cellular Pathways : The benzo[d]thiazole moiety may interact with various biological pathways, influencing cellular processes such as proliferation and apoptosis.
- Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, which can be assessed through structure-activity relationship (SAR) studies.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing benzothiazole and benzamide structures have shown effectiveness against various bacterial strains. For instance, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Anticancer Potential : Some studies suggest that benzamide derivatives can inhibit cancer cell growth by inducing apoptosis or inhibiting key signaling pathways involved in tumor progression.
Case Studies
- Antimicrobial Testing : A study evaluated several benzothiazole derivatives for their antibacterial activity against S. aureus and E. coli, reporting minimum inhibitory concentrations (MICs) as low as 2 µg/mL for some compounds, indicating strong antibacterial properties .
- Anticancer Research : In vitro studies have shown that certain benzamide derivatives can significantly reduce the viability of cancer cell lines, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
